N-Demethyl Ivabradine D6 Hydrochloride
Description
Contextual Overview of Ivabradine (B130884) and its Metabolic Profile
Ivabradine is a medication used in the management of stable, symptomatic heart failure and stable angina pectoris. drugbank.comdovepress.commedlineplus.gov It is classified as a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker. medlineplus.gov Its mechanism of action involves selectively inhibiting the If "funny" current in the sinoatrial node of the heart. drugbank.comnih.govnih.gov This inhibition leads to a reduction in heart rate, which in turn decreases myocardial oxygen demand without impacting myocardial contractility or blood pressure. nih.govnih.govwikipedia.org Ivabradine is particularly beneficial for patients who cannot tolerate beta-blockers or are already on a maximum dose. drugbank.comdrugs.com
Principles and Advantages of Deuterated Compounds in Pharmacological Studies
Stable isotope labeling is a technique where an atom in a drug molecule is replaced with its heavier, non-radioactive isotope. musechem.com In the case of N-Demethyl Ivabradine D6 Hydrochloride, six hydrogen atoms have been replaced with deuterium (B1214612) (²H). acanthusresearch.com This labeling allows researchers to differentiate the labeled compound from its naturally occurring, unlabeled counterpart using mass spectrometry. nih.gov This technique is invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, as it enables the precise tracking and quantification of a drug and its metabolites in biological samples. musechem.comnih.govacs.org The use of stable isotopes like deuterium is considered a safe and effective method in drug metabolism research. researchgate.net
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). musechem.comresearchgate.net This difference in bond strength can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction involving the breaking of a C-D bond is slower than that of a C-H bond. nih.govnih.govmedchemexpress.eu In drug metabolism, if the deuteration occurs at a site of metabolic modification, it can slow down the metabolic process. nih.govresearchgate.net This can lead to increased metabolic stability, a longer drug half-life, and potentially improved pharmacokinetic profiles. nih.govnih.gov Researchers can strategically place deuterium atoms in a molecule to investigate metabolic pathways and enhance a drug's properties. nih.govresearchgate.net
Deuterated compounds like this compound serve as ideal internal standards in analytical methods such as liquid chromatography-mass spectrometry (LC-MS). nih.govveeprho.com Because the deuterated standard is chemically identical to the analyte (the substance being measured) but has a different mass, it behaves similarly during sample preparation and analysis. researchgate.net This co-elution, with distinct mass-to-charge ratios, allows for highly accurate and precise quantification of the non-deuterated analyte in complex biological matrices, correcting for any variability in the analytical process. nih.govveeprho.com
Specific Research Focus: this compound as a Crucial Research Tool
In the landscape of pharmaceutical research, particularly in the field of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled internal standards are indispensable for achieving accurate and precise measurements. clearsynth.com this compound serves this exact purpose, acting as a high-fidelity internal standard for the quantification of N-desmethyl ivabradine in complex biological matrices like plasma and urine. scispace.comijprajournal.com
Rationale for Deuteration at Specific Molecular Positions
The strategic placement of six deuterium atoms on the propylamino side-chain of N-Demethyl Ivabradine is a deliberate choice rooted in the principles of bioanalytical chemistry and mass spectrometry. europa.euscispace.com The chemical name, (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)amino)propyl-1,1,2,2,3,3-d6)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one hydrochloride, explicitly identifies the location of these heavy isotopes. europa.euresearchgate.net
The rationale for this specific deuteration pattern is multifaceted:
Metabolic Stability: Ivabradine undergoes extensive metabolism, with N-demethylation being a primary pathway. europa.eu By selecting a position for deuteration that is not susceptible to metabolic alteration (other than the N-demethylation that has already occurred to form the metabolite), the internal standard maintains its structural integrity throughout its time in the biological system. The propyl chain is a relatively stable part of the molecule in this context.
Prevention of Isotopic Exchange: The carbon-deuterium (C-D) bonds on a saturated alkyl chain are highly stable under typical physiological and sample processing conditions. researchgate.net Placing the deuterium atoms on this stable backbone prevents their exchange with hydrogen atoms from the surrounding environment (e.g., solvents), which would compromise the accuracy of the quantification. researchgate.net
Co-elution in Chromatography: Because the physicochemical properties of the deuterated and non-deuterated forms are nearly identical, they behave similarly during chromatographic separation (e.g., in liquid chromatography). researchgate.net This co-elution is highly desirable as it ensures that both the analyte and the internal standard experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source, leading to more accurate and precise quantification. clearsynth.com
Overview of its Primary Academic Applications
The principal application of this compound is as an internal standard in bioanalytical method development and validation for the quantitative analysis of N-desmethyl ivabradine. europa.euscispace.com These methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are fundamental to several areas of pharmaceutical research:
Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. By enabling the precise measurement of the active metabolite N-desmethyl ivabradine in biological fluids over time, the deuterated standard plays a critical role in characterizing its pharmacokinetic profile. ijprajournal.comnih.gov This data is vital for determining the appropriate dosing regimens and understanding the drug's behavior in the body.
Bioequivalence Studies: When developing generic versions of a drug, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the brand-name drug. Accurate quantification of both the parent drug and its major active metabolites is often necessary, making this compound a key reagent in these regulatory submissions.
Drug-Drug Interaction Studies: Researchers use this internal standard to investigate how co-administered drugs might affect the metabolism of ivabradine. ijprajournal.com For instance, a study might assess whether a CYP3A4 inhibitor alters the plasma concentrations of N-desmethyl ivabradine, and the deuterated standard would ensure the reliability of these measurements.
The use of this compound allows for the development of robust, sensitive, and specific analytical methods that meet the stringent requirements of regulatory agencies for drug approval and monitoring. ijprajournal.com
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₂₆H₂₉D₆ClN₂O₅ |
| Molecular Weight | 497.06 g/mol |
| CAS Number | 1346600-74-5 |
| Appearance | White to Beige Solid |
| Primary Application | Internal Standard for Mass Spectrometry |
Data sourced from various chemical supplier catalogs. clearsynth.comresearchgate.neteuropa.eu
Properties
Molecular Formula |
C26H35ClN2O5 |
|---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-bis(trideuteriomethoxy)-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i1D3,2D3; |
InChI Key |
MIIIKWNQFDQJGS-GIJPFRRLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC([2H])([2H])[2H].Cl |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Spectroscopic Characterization for Research Grade N Demethyl Ivabradine D6 Hydrochloride
Precursor Sourcing and Synthetic Route Design
The synthesis of N-Demethyl Ivabradine (B130884) D6 Hydrochloride is a multi-step process that requires careful planning, particularly concerning the starting materials and the strategy for introducing deuterium (B1214612) atoms.
Derivation from Ivabradine or Related Intermediates
The synthesis typically commences with either Ivabradine or one of its known synthetic precursors. nih.govgoogleapis.com Ivabradine itself can be N-demethylated to yield N-Demethyl Ivabradine, which can then be subjected to deuteration. However, a more common and efficient approach involves the use of key intermediates from the established Ivabradine synthesis pathways. googleapis.com This allows for the introduction of the deuterium label at a specific and controlled stage of the synthesis.
A key intermediate in the synthesis of Ivabradine is (S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine. googleapis.com Another crucial building block is a derivative of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. googleapis.com The synthesis of N-Demethyl Ivabradine D6 would logically start from a non-methylated amine precursor, which is then coupled with a deuterated side chain.
Strategies for Selective Deuterium Incorporation
The "D6" designation in N-Demethyl Ivabradine D6 Hydrochloride indicates that six hydrogen atoms have been replaced by deuterium. The selective incorporation of these deuterium atoms is a critical aspect of the synthetic design. acs.org The most common strategies involve the use of deuterated reagents at a specific step in the synthesis.
One prevalent method is through hydrogen isotope exchange reactions, often catalyzed by transition metals like palladium or ruthenium. mdpi.comacs.org These reactions can selectively exchange hydrogen atoms for deuterium at specific positions in a molecule, particularly at benzylic sites or on alkyl chains. mdpi.com Another approach is the use of deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), to introduce deuterium during the reduction of a carbonyl or an imine functional group. mdpi.com For N-Demethyl Ivabradine D6, the deuterium atoms are typically incorporated into the propylamino portion of the molecule. synzeal.com This can be achieved by starting with a deuterated propyl halide or by reducing a suitable precursor with a deuterated hydride source.
Chemical Synthesis Techniques Employed
The actual chemical synthesis involves a series of reactions designed to construct the target molecule with high isotopic enrichment.
Multi-step Reaction Schemes for Deuterium Labeling
The synthesis of this compound is a multi-step process. A plausible synthetic route could involve the following key transformations:
Preparation of a Deuterated Intermediate: A key step is the synthesis of a deuterated three-carbon side chain. This could be achieved through methods like the reduction of a dicarboxylic acid or its ester with a deuterated reducing agent.
Coupling Reaction: The deuterated side chain, functionalized with a leaving group (e.g., a halide), is then coupled with a suitable N-demethylated precursor of the benzazepinone (B8055114) ring system. This is often carried out in the presence of a base.
Final Salt Formation: The resulting deuterated N-Demethyl Ivabradine free base is then treated with hydrochloric acid to form the stable hydrochloride salt. chemicalbook.com
The synthesis of related deuterated compounds often employs late-stage C-H activation and hydrogen isotope exchange, which can be an efficient way to introduce deuterium. acs.org
Optimization of Reaction Conditions for Isotopic Purity
Achieving high isotopic purity (typically ≥98%) is a primary goal in the synthesis of deuterated standards. This requires careful optimization of reaction conditions. Key factors to consider include:
Choice of Deuterium Source: The isotopic enrichment of the final product is directly dependent on the isotopic purity of the deuterium source (e.g., D2O, deuterated solvents, deuterated reagents). mdpi.com
Catalyst and Reaction Time: In catalyzed hydrogen-deuterium exchange reactions, the choice of catalyst and reaction time can significantly impact the degree and selectivity of deuteration. mdpi.comacs.org
Minimizing Back-Exchange: It is crucial to select reaction conditions and purification methods that minimize the back-exchange of deuterium atoms with hydrogen from solvents or reagents. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization for Research Use
Once synthesized, this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The ¹H NMR spectrum is used to confirm the overall structure of the molecule. The absence or significant reduction of signals corresponding to the protons on the deuterated propyl chain provides direct evidence of successful deuterium incorporation. The remaining proton signals should be consistent with the structure of N-Demethyl Ivabradine. medchemexpress.com |
| ²H NMR (Deuterium Nuclear Magnetic Resonance) | This technique can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule. |
| Mass Spectrometry (MS) | Mass spectrometry is essential for determining the molecular weight and confirming the level of deuterium incorporation. The molecular ion peak in the mass spectrum will be shifted by +6 mass units compared to the non-deuterated analog. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, further confirming the elemental composition. veeprho.comresearchgate.net The purity is often assessed by LC-MS. medchemexpress.com |
Chromatographic Characterization
| Technique | Purpose and Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | HPLC is used to determine the chemical purity of the compound. A high-purity sample should show a single major peak. The retention time of the deuterated compound may be slightly different from its non-deuterated counterpart, a phenomenon known as the isotope effect. researchgate.netcchmc.org |
| Gas Chromatography (GC) | GC can also be employed for purity analysis and to separate the deuterated compound from any residual non-deuterated starting material. Different stationary phases can be used to optimize the separation of isotopologues. nih.govacs.org |
The combination of these advanced analytical techniques ensures that the synthesized this compound is of high quality and suitable for its intended use as a research-grade internal standard.
Mass Spectrometry (MS) for Isotopic Confirmation and Molecular Weight Verification
Mass spectrometry is the definitive technique for verifying the molecular weight and confirming the successful incorporation of deuterium atoms in this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while tandem mass spectrometry (MS/MS) elucidates the structural integrity and location of the isotopic labels.
Molecular Weight Verification: The chemical formula for this compound is C₂₆H₂₈D₆N₂O₅·HCl. The expected molecular weight is approximately 497.06 g/mol . scbt.com Electrospray ionization (ESI) in the positive ion mode is typically employed, where the molecule is observed as its protonated molecular ion [M+H]⁺.
Isotopic Confirmation: The key utility of this compound is as an internal standard, and MS confirms its isotopic purity. veeprho.com The mass spectrum will show a molecular ion peak that is 6 Daltons (Da) higher than that of the non-deuterated N-Demethyl Ivabradine. LC-MS/MS methods developed for the simultaneous quantification of ivabradine and N-demethylivabradine utilize this mass difference for precise measurement. nih.govresearchgate.net In tandem MS, specific precursor-to-product ion transitions are monitored. For the D6 analog, these transitions will be shifted by the mass of the incorporated deuterium atoms compared to the non-labeled standard.
Table 1: Representative Mass Spectrometry Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₉D₆ClN₂O₅ | scbt.com |
| Molecular Weight | ~497.1 g/mol | caymanchem.comnih.gov |
| Ionization Mode | ESI Positive | nih.gov |
| Observed Ion (HRMS) | [M+H]⁺ at m/z ~461.29 | Inferred from MW |
| Typical Use | Internal Standard for LC-MS/MS | veeprho.comcaymanchem.com |
Note: The observed ion [M+H]⁺ represents the free base (C₂₆H₂₈D₆N₂O₅). The molecular weight includes the HCl salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Purity Assessment
Deuterium Position Confirmation: The formal IUPAC name, 3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]amino]propyl-1,1,2,2,3,3-d6 ]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one hydrochloride, explicitly states that the six deuterium atoms replace the protons on the propyl chain connecting the two main ring systems. veeprho.comcaymanchem.comnih.gov
In the ¹H NMR spectrum of this compound, the characteristic signals corresponding to the six protons on the C1, C2, and C3 positions of the propyl group would be absent or significantly diminished.
Conversely, a ²H NMR spectrum would show signals in the region corresponding to these aliphatic positions, confirming the location of the deuterium labels.
The remaining signals in the ¹H NMR spectrum, such as those from the aromatic protons, methoxy (B1213986) groups, and other methylene (B1212753) groups, should be consistent with the structure of the parent molecule, N-Demethyl Ivabradine.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound and for identifying and quantifying any process-related or degradation impurities. Reversed-phase HPLC (RP-HPLC) is most commonly used.
Purity Assessment: A typical HPLC method involves separating the compound on a C18 or Phenyl stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724), methanol). nih.govrsc.orgresearchgate.net Detection is often performed using a photodiode array (PDA) detector at a wavelength of approximately 285 nm. rsc.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Research-grade material typically exhibits a purity of ≥98% by HPLC.
Impurity Profiling: Stability-indicating HPLC methods are designed to separate the main compound from all potential impurities, including synthetic precursors, byproducts, and degradation products. rsc.org Potential impurities may include those related to the parent drug, Ivabradine, such as dehydro ivabradine, acetyl ivabradine, and various chloro-impurities. rsc.org The use of a mass spectrometer as a detector (LC-MS), particularly a high-resolution detector like a QDa or Q-TOF, allows for the identification of these impurities based on their mass-to-charge ratio, providing a comprehensive impurity profile. rsc.org
Table 2: Example HPLC Method Parameters for Impurity Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | Zorbax Phenyl or Zorbax Eclipse Plus C18 (e.g., 100 x 4.6 mm, 3.5 µm) | rsc.orgresearchgate.net |
| Mobile Phase | Gradient elution with a mixture of aqueous buffer (e.g., 0.075% TFA or 28 mM phosphate buffer pH 6.0) and organic solvents (acetonitrile/methanol) | rsc.orgresearchgate.net |
| Flow Rate | 1.0 - 1.6 mL/min | researchgate.net |
| Column Temperature | 34 °C | researchgate.net |
| Detection | PDA at ~285 nm and/or Mass Spectrometry (QDa, MS/MS) | nih.govrsc.org |
Chiral Purity Assessment (where applicable for racemic forms)
N-Demethyl Ivabradine contains a stereocenter, meaning it can exist as different enantiomers. The parent drug, Ivabradine, is the S-enantiomer. The deuterated metabolite can be synthesized as the specific S-enantiomer or as a racemic mixture (a 1:1 mixture of the R- and S-enantiomers). caymanchem.comnih.gov When dealing with a racemic form, or when confirming the enantiomeric purity of the S-form, chiral HPLC is required.
Chiral HPLC Method: This technique uses a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are effective for this separation. nih.govresearchgate.net For instance, a method using a Lux Cellulose-2 column (based on cellulose tris(3-chloro-4-methylphenylcarbamate)) with a mobile phase of methanol (B129727) and acetonitrile containing a small amount of an amine modifier like diethylamine (B46881) has been shown to achieve baseline separation of the S- and R-enantiomers of Ivabradine. nih.govresearchgate.net Such a method is directly applicable to assessing the chiral purity of this compound.
Table 3: Example Chiral HPLC Method Parameters
| Parameter | Description | Source |
|---|---|---|
| Chiral Column | Lux Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)) | nih.gov |
| Mobile Phase | Methanol/Acetonitrile (e.g., 98/2 v/v) with 0.06% (v/v) diethylamine | nih.govresearchgate.net |
| Flow Rate | 0.45 mL/min | nih.gov |
| Column Temperature | 12 °C | nih.gov |
| Detection | UV at ~288 nm | google.com |
Application As a Stable Isotope Labeled Internal Standard Sil is in Quantitative Bioanalysis
Foundational Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS)
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique for the precise and accurate quantification of analytes in complex mixtures. researchgate.net It is considered a definitive method of the highest metrological standing due to its ability to minimize uncertainties associated with sample preparation and instrumental analysis. wikipedia.org The core principle involves adding a known quantity of an isotopically enriched version of the analyte—the stable isotope-labeled internal standard (SIL-IS)—to the sample at the earliest stage of the analytical workflow. iajps.com
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly interfere with the analysis. chromatographyonline.com The "matrix effect" refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the biological sample (e.g., salts, lipids, proteins). chromatographyonline.comresearchgate.net This interference can manifest as either ion suppression (a decrease in analyte signal) or ion enhancement (an increase in signal), both of which lead to inaccurate and unreliable quantification. griffith.edu.au
Isotope dilution theory addresses this challenge directly. A SIL-IS, such as N-Demethyl Ivabradine (B130884) D6, is chemically identical to the analyte (N-Demethyl Ivabradine) but has a different mass due to the incorporation of stable isotopes (in this case, six deuterium (B1214612) atoms). caymanchem.commedchemexpress.com Because the SIL-IS and the analyte have nearly identical physicochemical properties, they behave in the same manner during sample extraction, cleanup, chromatography, and ionization. chromatographyonline.comresearchgate.net
Any physical loss of sample during preparation or any matrix-induced alteration in ionization efficiency will affect both the analyte and the SIL-IS to the same degree. chromatographyonline.comacs.org The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio. nih.gov Quantification is therefore based on the measured ratio of the analyte's signal to the SIL-IS's signal, rather than on the absolute signal intensity of the analyte alone. wikipedia.org This ratio remains constant even if absolute signal intensities fluctuate due to matrix effects or sample loss, thus canceling out these sources of error and significantly enhancing the accuracy and precision of the measurement. acs.orgclearsynth.com
Deuterated compounds are the most common type of SIL-IS used in bioanalytical LC-MS/MS assays. chromatographyonline.com Their use in complex biological matrices like plasma, urine, or tissue homogenates offers several distinct advantages:
Co-elution with Analyte: Deuterated standards typically co-elute with the native analyte during chromatographic separation. chromatographyonline.com This co-elution is critical because it ensures that both the analyte and the internal standard are exposed to the exact same matrix components at the same time as they enter the mass spectrometer's ion source, providing the most effective compensation for matrix effects. chromatographyonline.comchromatographyonline.com
Identical Extraction Recovery: The SIL-IS is added to the biological sample prior to extraction. Since its chemical properties are virtually identical to the analyte, it experiences the same degree of loss or recovery during all sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction). nih.govresearchgate.net This corrects for variability and ensures that the final analyte/IS ratio is a true reflection of the original concentration.
High Specificity in MS/MS: In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions. The transition from a specific precursor ion to a product ion is monitored (a technique called Multiple Reaction Monitoring or MRM), providing very high selectivity. nih.gov The deuterated standard has a different precursor ion mass, allowing it to be monitored on a separate, specific MRM channel without interfering with the analyte's signal. nih.gov
While deuterated standards are considered the gold standard, it is important to note that the "isotope effect" can sometimes cause the deuterated compound to elute slightly earlier than the non-labeled analyte in reversed-phase chromatography. researchgate.netchromforum.org However, for most applications, this effect is minimal and does not detract from the compensatory advantages of the standard. researchgate.net
Specific Utility in Ivabradine and Metabolite Quantification
A liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of Ivabradine and its metabolite, N-demethylivabradine, in human plasma, demonstrating the practical application of these principles. nih.gov In such assays, N-Demethyl Ivabradine D6 Hydrochloride is an ideal internal standard for its corresponding analyte.
Bioanalytical methods involve multiple steps, including sample collection, storage, and processing, each of which can introduce variability. For instance, in a typical plasma analysis, analytes are extracted via protein precipitation. nih.gov Incomplete precipitation or analyte loss during solvent transfers can lead to inconsistent recovery.
By adding N-Demethyl Ivabradine D6 to the plasma sample before any processing, it acts as a tracer that experiences the same procedural losses as the endogenous N-Demethyl Ivabradine. If, for example, only 80% of the analyte is recovered from a particular sample due to handling variability, 80% of the internal standard will also be recovered. The ratio of their concentrations remains unchanged, leading to a highly precise and accurate final measurement, independent of recovery efficiency. This robustly corrects for the inevitable inconsistencies of manual or automated sample preparation.
A study developing an LC-MS/MS method for Ivabradine and N-demethylivabradine in human plasma highlights the success of this approach. The method demonstrated excellent linearity and was successfully applied to a pharmacokinetic study, underscoring the reliability conferred by the SIL-IS. nih.gov
| Analyte | Linear Concentration Range (ng/mL) |
|---|---|
| Ivabradine | 0.100 - 60.0 |
| N-demethylivabradine | 0.050 - 20.0 |
Data sourced from a study on the simultaneous determination of ivabradine and N-demethylivabradine in human plasma. nih.gov
The primary utility of N-Demethyl Ivabradine D6 in mass spectrometry is its ability to correct for matrix-induced ion suppression or enhancement. chromatographyonline.com When analyzing plasma samples, endogenous phospholipids (B1166683), salts, and other metabolites can co-elute with the analytes of interest and interfere with the ionization process in the MS source, particularly with electrospray ionization (ESI). chromatographyonline.com This interference is a major source of imprecision and inaccuracy in bioanalytical methods. researchgate.net
Because N-Demethyl Ivabradine D6 is chemically and chromatographically indistinguishable from the analyte, it is subjected to the exact same degree of ion suppression or enhancement. researchgate.net If the signal for N-demethylivabradine is suppressed by 30% in a given sample, the signal for N-Demethyl Ivabradine D6 will also be suppressed by 30%. The ratio of the analyte peak area to the internal standard peak area, which is used for quantification, remains constant and accurate. researchgate.net This ensures that the calculated concentration is unaffected by the variable and unpredictable nature of matrix effects across different samples or different patient cohorts. Research has demonstrated that even when co-eluting SIL internal standards and analytes suppress each other's ionization, the ratio remains consistent, validating this approach. griffith.edu.au
| Property | N-Demethyl Ivabradine | This compound |
|---|---|---|
| Role | Analyte (Metabolite of Ivabradine) | Stable Isotope Labeled Internal Standard |
| Isotopic Label | None (Natural Abundance) | Deuterium (D, 2H) |
| Expected Chromatographic Behavior | Elutes at a specific retention time | Co-elutes with the analyte |
| Behavior in Sample Prep | Subject to extraction variability and loss | Mirrors the analyte's behavior, correcting for variability |
| Behavior in MS Ion Source | Subject to matrix-induced ion suppression/enhancement | Experiences identical suppression/enhancement, correcting for the effect |
Advanced Analytical Methodologies for N Demethyl Ivabradine and Its D6 Analog Quantification in Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS methods provide a robust framework for the simultaneous determination of N-Demethyl Ivabradine (B130884) and its deuterated analog, N-Demethyl Ivabradine D6 Hydrochloride, which serves as an internal standard (IS) to correct for matrix effects and variations in sample processing.
Chromatographic Separation Parameters
Effective chromatographic separation is essential to resolve the analyte and its internal standard from endogenous components in the biological matrix, thereby minimizing ion suppression and ensuring reliable quantification.
The choice of the stationary phase is critical for achieving optimal separation. Reversed-phase columns are predominantly used for the analysis of N-Demethyl Ivabradine and its D6 internal standard. C18 and C8 chemistries are commonly employed due to their hydrophobicity, which allows for good retention and separation of these compounds.
Different studies have utilized various column specifications to optimize the separation process. For instance, an Acquity UPLC BEH C18 column is one of the options used for the chromatographic separation of N-demethyl ivabradine. rsc.org In another method, a Diamonsil C18 column (150 mm × 4.6 mm, 5 μm) was successfully used. researchgate.netdoaj.org A Waters X-Bridge-C18 column (150 × 4.6 mm, 3.5 μm) has also been reported for the separation. nih.gov Furthermore, an Agilent Eclipse XDB C8 column (150 × 4.6 mm, 5 µm) has been shown to be effective. nih.gov
| Column Chemistry | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Acquity UPLC BEH C18 | Not Specified | Not Specified | rsc.org |
| Diamonsil C18 | 150 mm × 4.6 mm | 5 μm | researchgate.netdoaj.org |
| Waters, X-Bridge-C18 | 150 × 4.6 mm | 3.5 μm | nih.gov |
| Aglient Eclipse XDB C8 | 150 × 4.6 mm | 5 µm | nih.gov |
| Kromasil 100 C8 | 4.6 mm × 250 mm | 5 μm | nih.gov |
The mobile phase composition, consisting of an aqueous and an organic component, is tailored to achieve efficient elution and sharp peak shapes. The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) helps to improve ionization efficiency and chromatographic resolution.
Isocratic elution, where the mobile phase composition remains constant throughout the run, has been successfully employed. One such method utilizes a mobile phase of 0.1% formic acid in water and methanol (B129727) (60:40, v/v). nih.gov Another isocratic system consists of methanol and 5 mM aqueous ammonium acetate buffer with 0.2% formic acid (80:20, v/v). researchgate.netdoaj.org A mixture of acetonitrile (B52724) and water containing 0.1% orthophosphoric acid buffer (30:70 v/v) has also been used. nih.gov For some applications, an isocratic mobile phase of 65% 20 mM ammonium acetate and 35% acetonitrile has been described. nih.gov
| Organic Component | Aqueous Component | Ratio (v/v) | Reference |
|---|---|---|---|
| Methanol | 0.1% Formic Acid | 40:60 | nih.gov |
| Methanol | 5 mM Ammonium Acetate with 0.2% Formic Acid | 80:20 | researchgate.netdoaj.org |
| Acetonitrile | Water with 0.1% Orthophosphoric Acid | 30:70 | nih.gov |
| Acetonitrile | 20 mM Ammonium Acetate | 35:65 | nih.gov |
The flow rate of the mobile phase influences the analysis time, sensitivity, and chromatographic resolution. A balance is sought to ensure adequate separation within a reasonable timeframe, which is particularly important for high-throughput analysis.
Reported flow rates for the analysis of N-Demethyl Ivabradine and its D6 analog are typically around 1.0 mL/min. nih.govnih.gov With optimized chromatographic conditions, total run times can be as short as 4.5 minutes, allowing for rapid sample analysis. rsc.orgnih.gov In some methods, a longer run time of 30 minutes is utilized for the separation of degradation products. nih.gov
| Flow Rate (mL/min) | Total Run Time (min) | Reference |
|---|---|---|
| 1.0 | 4.5 | nih.gov |
| 1.0 | 5 | nih.gov |
| Not Specified | 4.5 | rsc.org |
| Not Specified | 30 | nih.gov |
Mass Spectrometric Detection Parameters
Tandem mass spectrometry provides the high selectivity required for differentiating the analyte from other components in the complex biological matrix.
Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of N-Demethyl Ivabradine and its D6 internal standard. rsc.orgnih.govnih.gov ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]+, which are then subjected to fragmentation for MS/MS analysis. The analysis is consistently performed in the positive ion mode to achieve efficient ionization of the target compounds. rsc.orgresearchgate.netnih.gov
The use of this compound as an internal standard is crucial in these ESI-based methods. Since the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it co-elutes and experiences similar ionization efficiency and potential ion suppression. This allows for accurate correction of any variations during the analytical process, leading to reliable and reproducible quantification of N-Demethyl Ivabradine in biological samples.
Collision Energy and Detector Settings
The efficiency of fragmentation in the collision cell is controlled by the collision energy (CE), a critical parameter that must be optimized for each MRM transition to achieve maximum sensitivity. nih.gov For the analysis of N-Demethyl Ivabradine, a collision energy of 32 electron volts (eV) has been reported as optimal for the transition m/z 455.2 → 177.1. researchgate.net This energy level provides the necessary force to fragment the precursor ion effectively while maximizing the signal of the specific product ion. nih.govresearchgate.net
In addition to collision energy, other detector and ion source parameters are fine-tuned to ensure robust and reproducible results. These settings are typically optimized by infusing a standard solution of the analyte and adjusting parameters to obtain the highest and most stable signal. nih.gov For instance, a fragmentor voltage of 150 V has been used in conjunction with the 32 eV collision energy for N-Demethyl Ivabradine analysis. researchgate.net Data acquisition is performed using specialized software that controls the LC-MS/MS system and processes the resulting data for quantification. researchgate.net
| Parameter | Setting | Compound | Reference(s) |
| Collision Energy (CE) | 32 eV | N-Demethyl Ivabradine | researchgate.net |
| Fragmentor Voltage (FV) | 150 V | N-Demethyl Ivabradine | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive | N-Demethyl Ivabradine | researchgate.net |
Sample Preparation Techniques from Biological Specimens (e.g., plasma, urine, tissue homogenates)
The removal of endogenous components like proteins and phospholipids (B1166683) from biological samples is a critical step prior to LC-MS/MS analysis to prevent matrix effects and ensure method robustness. mdpi.com Three common techniques for sample clean-up are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE).
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample preparation, widely used for its simplicity. mdpi.com The technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma). sigmaaldrich.combrieflands.com This denatures and precipitates the proteins, which can then be separated by centrifugation.
A typical PPT protocol for the analysis of ivabradine and its metabolites in plasma involves adding a volume of cold acetonitrile (e.g., 400 µL) to a smaller volume of plasma (e.g., 100 µL). nih.govbrieflands.com The mixture is vortexed vigorously for several minutes to ensure thorough mixing and complete protein precipitation. brieflands.com Following this, centrifugation at high speed (e.g., 10,000 rpm) pellets the precipitated proteins. brieflands.com The resulting supernatant, containing the analyte of interest, is then transferred, and can be evaporated and reconstituted in a suitable mobile phase before injection into the LC-MS/MS system. mdpi.combrieflands.com While fast and inexpensive, PPT may result in less clean extracts compared to LLE or SPE, a phenomenon known as matrix effect, which can sometimes interfere with analyte ionization. mdpi.com
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.net LLE is known for providing cleaner sample extracts than PPT. researchgate.net For the simultaneous quantification of ivabradine and N-Demethyl Ivabradine, a single LLE step has been proven effective. doaj.orgresearchgate.net
In a validated method, 1 mL of plasma is mixed with the internal standard, followed by the addition of 4 mL of an organic solvent like ethyl acetate. researchgate.net The mixture is vortexed for approximately 3 minutes and then centrifuged at around 4000 rpm for 10 minutes to achieve complete phase separation. researchgate.netresearchgate.net The upper organic layer, containing the analytes, is carefully transferred to a clean tube and evaporated to dryness under a stream of nitrogen. nih.gov The residue is then reconstituted in a small volume of the mobile phase for LC-MS/MS analysis. researchgate.net This technique offers good extraction recovery, with mean values reported to be above 75.7% for N-Demethyl Ivabradine from human plasma and urine. researchgate.net
Method Validation for Bioanalytical Applications
A bioanalytical method must be rigorously validated to ensure its performance is acceptable and that the analytical results are reliable for regulatory submissions. ich.orgeuropa.eu The validation process is conducted in accordance with international guidelines, such as the ICH M10 guideline, which provides a harmonized framework for validating chromatographic and ligand-binding assays. hubspotusercontent10.neteuropa.eu
The validation of a method for quantifying N-Demethyl Ivabradine involves assessing several key parameters:
Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. europa.eu
Calibration Curve: The relationship between instrument response and analyte concentration must be established. For N-Demethyl Ivabradine in plasma, linearity has been demonstrated over a range of 0.085 to 25.5 ng/mL. doaj.orgresearchgate.net In urine, a wider range of 8.5 to 850 ng/mL has been validated. doaj.orgresearchgate.net A correlation coefficient (r) of ≥0.99 is typically required. researchgate.net
Accuracy and Precision: Accuracy reflects the closeness of measured values to the true value, while precision measures the reproducibility of the results. For bioanalytical methods, the intra- and inter-day precision (expressed as relative standard deviation, RSD) should not exceed 15%, except at the Lower Limit of Quantitation (LLOQ), where it should not exceed 20%. The accuracy should be within 85-115% (80-120% at the LLOQ). doaj.orgresearchgate.net
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. For N-Demethyl Ivabradine, extraction recoveries from plasma and urine have been reported to be consistently above 75%. researchgate.net
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or lower. nih.gov
Successful validation demonstrates that the analytical method is suitable for its intended purpose, providing reliable data for pharmacokinetic assessments. doaj.orgeuropa.eu
Linearity and Calibration Curve Performance
In the context of bioanalytical method validation, linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response. When using this compound as an internal standard, the calibration curve is constructed by plotting the peak area ratio of N-demethyl ivabradine to N-Demethyl Ivabradine D6 against the concentration of N-demethyl ivabradine. This approach ensures that any variability in the analytical process affects both the analyte and the internal standard equally, thus maintaining the accuracy of the quantification.
A study developing an LC-MS/MS method for the simultaneous determination of ivabradine and N-demethylivabradine in human plasma utilized N-demethylivradine-d6 as an internal standard. sphinxsai.com The method demonstrated excellent linearity for N-demethylivabradine over a concentration range of 0.0500 to 20.0 ng/mL. nih.gov Another study established a linear range of 0.10–15.14 ng/mL for N-Desmethyl Ivabradine. sphinxsai.com The high correlation coefficients (r) obtained in these studies, typically ≥0.99, underscore the reliability of using N-Demethyl Ivabradine D6 to achieve accurate calibration for the quantification of its non-deuterated counterpart. nih.govresearchgate.net
Linearity Data for N-demethyl ivabradine using this compound as Internal Standard
| Analyte | Matrix | Calibration Curve Range (ng/mL) | Correlation Coefficient (r) |
|---|---|---|---|
| N-demethylivabradine | Human Plasma | 0.0500 - 20.0 | ≥0.99 |
| N-demethylivabradine | Human Plasma | 0.10 - 15.14 | Not Specified |
| N-demethylivabradine | Human Plasma | 0.085 - 25.5 | ≥0.99 |
| N-demethylivabradine | Human Urine | 8.5 - 850 | ≥0.99 |
Precision and Accuracy Assessment (Intra-day and Inter-day)
Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to a known true value. In bioanalytical assays, these parameters are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC) samples. The use of this compound is crucial for achieving high precision and accuracy, as it effectively normalizes any potential inconsistencies during the analytical workflow.
Validation studies have demonstrated that methods employing N-Demethyl Ivabradine D6 as an internal standard meet the stringent criteria for precision and accuracy set by regulatory bodies. For instance, a study reported intra- and inter-day precision values (expressed as the coefficient of variation, %CV) and accuracy values that were within acceptable limits for all tested concentrations of N-demethylivabradine. nih.gov In one such validation, the precision and accuracy for N-Desmethyl Ivabradine at the LQC level were 1.68% and 98.6% respectively, and at the HQC level, they were 4.24% and 103.7%. sphinxsai.com At the LLOQ, the precision and accuracy for N-Desmethyl Ivabradine were found to be 3.29% and 99.0%. sphinxsai.com
Intra-day and Inter-day Precision and Accuracy Data for N-demethyl ivabradine
| Concentration Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 3.29 | 99.0 | Not Specified | Not Specified |
| LQC | 1.68 | 98.6 | Not Specified | Not Specified |
Recovery and Extraction Efficiency Evaluation
The recovery of an analyte from a biological matrix is a measure of the efficiency of the extraction process. While the primary role of this compound is to compensate for variability, including incomplete recovery, the evaluation of extraction efficiency is still a key validation parameter. An ideal internal standard should exhibit similar extraction behavior to the analyte. Due to their structural similarity, N-Demethyl Ivabradine D6 and N-demethyl ivabradine are expected to have comparable extraction recoveries.
In a study where diazepam was used as the internal standard, the mean extraction recoveries for N-demethylivabradine from human plasma and urine were reported to be above 75.7%. researchgate.net While specific recovery data for this compound is not detailed in this particular study, the principle of using a stable isotope-labeled internal standard is to ensure that any loss of the analyte during extraction is mirrored by a proportional loss of the internal standard, thus ensuring the accuracy of the final concentration measurement. texilajournal.com
Matrix Effect Characterization and Compensation
The matrix effect is a phenomenon in LC-MS/MS analysis where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.gov One of the most significant advantages of using a stable isotope-labeled internal standard like this compound is its ability to effectively compensate for these matrix effects. texilajournal.comwuxiapptec.com Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement. texilajournal.com
A study investigating the quantification of N-demethyl ivabradine using its D6 analog as the internal standard reported no significant matrix effect in six different batches of human plasma at both low and high quality control concentrations. sphinxsai.com This demonstrates the effectiveness of N-Demethyl Ivabradine D6 in mitigating the impact of matrix components on the analytical results.
Selectivity and Specificity Considerations
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present. The use of this compound, in conjunction with the highly selective multiple reaction monitoring (MRM) mode in tandem mass spectrometry, ensures a high degree of selectivity and specificity.
The MRM transitions for both N-demethyl ivabradine and its D6 internal standard are unique, which minimizes the likelihood of interference from other compounds. nih.gov The selection of an appropriate concentration of the stable isotope-labeled internal standard is also crucial to permit method selectivity. nih.gov In validated methods, chromatograms of blank plasma samples show no significant interfering peaks at the retention times of either N-demethyl ivabradine or N-Demethyl Ivabradine D6, confirming the high selectivity of the assay. sphinxsai.comresearchgate.net
Stability Studies in Processed Samples and Stock Solutions
The stability of the analyte and the internal standard in various conditions is a critical component of method validation to ensure that the concentration does not change from the time of sample collection to the final analysis. This includes the stability of stock solutions and the stability of the analyte in the biological matrix under different storage and handling conditions.
Product information from suppliers indicates that this compound is stable for extended periods when stored under appropriate conditions. For instance, it is recommended to be stored at -20°C, with a stability of at least 4 years. caymanchem.com Stock solutions of N-demethyl ivabradine hydrochloride are reported to be stable for 6 months at -80°C and for 1 month at -20°C when stored in a sealed container away from moisture. medchemexpress.com The inherent stability of this compound as a solid and in solution contributes to the robustness and reliability of the bioanalytical methods in which it is employed.
Investigation of Ivabradine Metabolism and N Demethylation Pathways Utilizing D6 Labeling
Identification of Metabolic Pathways and Enzyme Systems
The biotransformation of ivabradine (B130884) is an extensive process primarily occurring in the liver and intestines through oxidative pathways.
Role of Cytochrome P450 (CYP) Isoforms in Ivabradine Metabolism
Ivabradine is extensively metabolized by the cytochrome P450 (CYP) system, a family of enzymes responsible for the phase I metabolism of a vast number of drugs. nih.govnih.gov These enzymes, predominantly located in the liver, are crucial for the oxidation, reduction, and hydrolysis of xenobiotics, rendering them more water-soluble for excretion. chem-station.com The CYP enzyme family is composed of multiple isoforms, with CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 being responsible for metabolizing over 90% of clinically used drugs. chem-station.com The metabolism of ivabradine occurs principally in the liver and gut through oxidation mediated by this enzyme system. nih.gov
Specificity of CYP3A4 in N-Demethylation of Ivabradine
Among the various CYP isoforms, cytochrome P450 3A4 (CYP3A4) has been identified as the principal enzyme responsible for the metabolism of ivabradine. nih.govnih.gov This isoform is predominantly expressed in the human liver and is involved in the metabolism of more than 50% of clinically significant drugs. nih.gov CYP3A4 specifically catalyzes the N-demethylation of ivabradine, which results in the formation of its major and only active metabolite, N-desmethylivabradine (also known as N-demethyl ivabradine). nih.govnih.gov This N-dealkylated metabolite has also demonstrated the ability to decrease heart rate in preclinical studies. researchgate.net While ivabradine is a substrate for CYP3A4, its affinity for the enzyme is considered low, and it is regarded as a very weak inhibitor of CYP3A4, suggesting it has little influence on the metabolism of other drugs that are substrates for this enzyme. nih.gov
Mechanistic Studies of N-Demethylation using Deuterated Analogs
The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (D), is a powerful technique in mechanistic drug metabolism studies. Replacing hydrogen with deuterium, its heavier, stable isotope, can significantly alter the metabolic and pharmacokinetic profiles of a compound. nih.gov This substitution creates a kinetic isotope effect (KIE), which can be used to probe the rate-limiting steps of a reaction. nih.govwikipedia.org
Elucidation of Rate-Limiting Steps through Deuterium Kinetic Isotope Effects
The deuterium kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when a hydrogen atom (¹H) in a reactant is replaced with a deuterium atom (²H). wikipedia.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. Consequently, if the cleavage of a C-H bond is the rate-determining step of a metabolic reaction, substituting the hydrogen with deuterium will slow the reaction down. nih.govprinceton.edu
In the context of N-demethylation, which involves the cleavage of a C-H bond on the methyl group, a significant KIE upon deuteration (e.g., in N-Demethyl Ivabradine D6) would indicate that this bond-breaking step is rate-limiting. For instance, studies on the N-demethylation of other drugs, like N,N-dimethylphentermine, have utilized intramolecular deuterium isotope effects to analyze the reaction kinetics, revealing that the C-H bond cleavage step did not significantly contribute to the maximal reaction velocity (Vmax). nih.gov Similarly, the deuteration of enzalutamide's N-CH₃ moiety was shown to slow the N-demethylation pathway, demonstrating the utility of this approach in modulating metabolic rates. nih.gov While specific KIE studies on ivabradine were not found in the reviewed literature, the principles suggest that using N-Demethyl Ivabradine D6 Hydrochloride would be the definitive method to determine if C-H bond cleavage is the rate-limiting step in its N-demethylation by CYP3A4.
Understanding the Impact of Deuteration on Metabolic Flux
Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. Deuteration can significantly impact this flux by slowing down the rate of a specific metabolic step. By replacing the hydrogen atoms on the N-methyl group of ivabradine with deuterium (as in a D6-labeled compound), the metabolic flux through the N-demethylation pathway is expected to decrease due to the kinetic isotope effect. nih.gov This can lead to a higher plasma concentration and longer half-life of the parent drug, while reducing the formation and exposure of the N-demethylated metabolite. nih.gov
Formation and Disposition of N-Demethyl Ivabradine in Pre-clinical Models
Preclinical studies in animal models are essential for characterizing the pharmacokinetics of a drug and its metabolites. Various models, including rats, mice, and swine, have been used to study ivabradine. nih.gove-century.usnih.govnih.gov
A study in healthy male Sprague-Dawley rats investigated the pharmacokinetics of both ivabradine and its active metabolite, N-desmethylivabradine, following oral administration. e-century.us The plasma concentrations of both compounds were measured, allowing for the determination of key pharmacokinetic parameters. e-century.ussemanticscholar.org The results provide insight into the formation and disposition of the N-demethylated metabolite in a standard preclinical model.
The following table summarizes the pharmacokinetic parameters of N-desmethylivabradine in rats from the control group of a study investigating drug interactions. e-century.us
Pharmacokinetic Parameters of N-desmethylivabradine in Rats (Control Group)
| Parameter | Value (Mean ± SD) |
|---|---|
| t1/2 (h) | 2.16 ± 0.31 |
| Tmax (h) | 1.17 ± 0.26 |
| Cmax (ng/mL) | 1.95 ± 0.44 |
| AUC(0-t) (ng·h/mL) | 5.86 ± 1.25 |
| AUC(0-∞) (ng·h/mL) | 6.24 ± 1.37 |
Data sourced from a study by Wang et al. (2016) where rats were administered 1.0 mg/kg ivabradine orally. e-century.us
Other preclinical research in dyslipidemic mice has shown that ivabradine administration can prevent endothelial dysfunction associated with atherosclerosis. nih.gov Studies in mice with enhanced sympathoadrenergic activities demonstrated a dose-dependent heart rate reduction with ivabradine. nih.gov A study in a swine model of acute heart failure also evaluated the hemodynamic effects of ivabradine. nih.gov These studies, while not all focused on metabolite kinetics, establish the relevance of these animal models for investigating the in vivo actions and disposition of ivabradine and, by extension, its metabolites like N-demethyl ivabradine.
Identification of Additional Metabolites and Conjugates
While N-demethylation is a well-established primary metabolic pathway for ivabradine, the subsequent metabolic transformations of N-desmethyl ivabradine are also of significant interest for a complete understanding of the drug's disposition. The use of this compound in in vitro systems, such as human liver microsomes (HLMs), can aid in the discovery of further downstream metabolites. HLMs are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, including the CYP450 family.
When N-Demethyl Ivabradine D6 is incubated with HLMs in the presence of necessary cofactors like NADPH, the enzymatic machinery of the microsomes will act upon the deuterated metabolite. Any subsequent metabolites formed will retain the deuterium label, resulting in a characteristic mass shift of +6 Da (Daltons) compared to their non-deuterated counterparts. This mass signature allows for easy detection and differentiation from endogenous molecules in the microsomal matrix using high-resolution mass spectrometry.
Based on general principles of drug metabolism, potential downstream metabolic pathways for N-desmethyl ivabradine could include:
Oxidation: Further hydroxylation on the aromatic rings or the bicyclo[4.2.0]octa structure.
Conjugation: Glucuronidation or sulfation of any newly formed hydroxyl groups. These phase II reactions increase the water solubility of the metabolites, facilitating their excretion.
A hypothetical study using N-Demethyl Ivabradine D6 could reveal new peaks in the mass spectrum corresponding to these potential metabolites. For instance, a hydroxylated metabolite of N-Demethyl Ivabradine D6 would exhibit a mass increase of 16 Da (for the oxygen atom) in addition to the +6 Da from the deuterium label.
A forced degradation study of ivabradine, which can sometimes mimic metabolic pathways, identified several degradation products under various stress conditions (acidic, basic, oxidative, and photolytic). frontiersin.org One of the identified products was the active metabolite, N-desmethyl ivabradine. frontiersin.org The study utilized high-performance liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (HPLC-Q-TOF-MS) to characterize these products. frontiersin.org The mass spectrum of the N-desmethyl ivabradine showed a protonated molecular ion [M+H]⁺ at m/z 455.26. frontiersin.org This information is foundational for any study seeking to identify further metabolites, as it provides the baseline mass for the primary metabolite.
While specific studies detailing the full metabolic profile of N-Demethyl Ivabradine D6 were not found in the public domain, the principles of metabolic investigation using stable isotopes strongly suggest its utility in identifying such additional metabolites and conjugates.
Comparative Metabolic Profiling with Non-deuterated Ivabradine
A key application of deuterated compounds in metabolic research is the comparative analysis against their non-deuterated analogues. Such studies can reveal the kinetic isotope effect (KIE), where the presence of the heavier deuterium atom can slow down the rate of bond cleavage at the site of deuteration if that bond is involved in the rate-determining step of a metabolic reaction. This can sometimes lead to "metabolic switching," where the metabolism of the drug is shunted towards alternative pathways.
A comparative in vitro study incubating both N-Demethyl Ivabradine and this compound in parallel with human liver microsomes would provide valuable data. By analyzing the samples at various time points using LC-MS/MS, researchers can compare the rate of disappearance of the parent compounds and the rate of formation of their respective metabolites.
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound | Incubation Time (min) | % Parent Compound Remaining | Key Metabolite(s) Formed |
|---|---|---|---|
| N-Demethyl Ivabradine | 0 | 100 | - |
| 15 | 75 | M1 (Oxidative) | |
| 30 | 50 | M1, M2 (Conjugate) | |
| 60 | 20 | M1, M2 | |
| N-Demethyl Ivabradine D6 | 0 | 100 | - |
| 15 | 85 | M1-d6 (Oxidative) | |
| 30 | 65 | M1-d6, M2-d6 (Conjugate) | |
| 60 | 40 | M1-d6, M2-d6 |
This table is for illustrative purposes and does not represent actual experimental data.
In this hypothetical scenario, the deuterated compound shows a slower rate of metabolism. This could indicate that the C-H bonds on the propyl chain, where the deuterium atoms are located in the D6 analogue, are involved in a metabolic pathway. If a significant KIE is observed, it might suggest that oxidation at or near the propyl chain is a relevant metabolic pathway for N-desmethyl ivabradine.
Furthermore, a comparative study could reveal if the deuteration leads to the formation of novel metabolites not seen with the non-deuterated compound, which would be indicative of metabolic switching. However, in many cases, including a study on a deuterated analog of ivacaftor, no new metabolites were identified, but the rate of formation of existing metabolites was altered. scispace.com
While specific experimental data on the comparative metabolic profiling of N-Demethyl Ivabradine D6 versus its non-deuterated counterpart is not publicly available, the principles of drug metabolism research highlight this as a key application for such a compound.
Pharmacokinetic Research Applications in Pre Clinical and in Vitro Systems
Pharmacokinetic Profiling in Animal Models
Animal models are instrumental in characterizing the in vivo behavior of N-Demethyl Ivabradine (B130884). Pharmacokinetic studies in species such as rodents and dogs help to build a comprehensive profile of the metabolite's disposition.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Rodents and Other Species
ADME studies for Ivabradine and its N-demethylated metabolite have been conducted in various animal species, including rats and dogs, to model human pharmacokinetics. fda.govnih.gov Following oral administration of Ivabradine, it is extensively metabolized, primarily in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.gov The major and only active metabolite identified is N-Demethyl Ivabradine (also known as S-18982), which circulates in plasma at concentrations approximately 40% of the parent compound, Ivabradine. nih.govnih.gov
Like its parent compound, N-Demethyl Ivabradine is also a substrate for CYP3A4, undergoing further metabolism. nih.gov The distribution of Ivabradine is extensive, with a volume of distribution at a steady state of about 100 L in humans, and it is approximately 70% bound to plasma proteins. nih.gov While specific distribution parameters for N-Demethyl Ivabradine are less detailed, its presence in plasma is consistently reported. nih.gov Excretion of metabolites occurs through both feces and urine. nih.gov In some toxicokinetic studies in dogs, plasma concentrations of N-Demethyl Ivabradine were found to be below the limit of quantitation, making the determination of its specific pharmacokinetic parameters challenging in that species. fda.gov
A high-performance liquid chromatographic (HPLC) method has been validated for the simultaneous quantification of Ivabradine and N-Demethyl Ivabradine in plasma from rats, dogs, and humans, facilitating these multi-species pharmacokinetic studies. nih.gov
Table 1: Summary of ADME Characteristics of Ivabradine and N-Demethyl Ivabradine
| Parameter | Finding | Species | Citation |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | Human, Rat | nih.govnih.gov |
| Major Active Metabolite | N-Demethyl Ivabradine (S-18982) | Human, Rat, Dog | nih.govnih.govresearchgate.net |
| Metabolite Plasma Concentration | ~40% of parent compound (Ivabradine) | Human | nih.govnih.gov |
| Plasma Protein Binding (Ivabradine) | ~70% | Human | nih.gov |
| Excretion Routes | Feces and Urine | Human | nih.gov |
| Quantification Method | HPLC with fluorescence detection | Rat, Dog, Human | nih.gov |
Assessment of Clearance and Half-Life in Pre-clinical Species
The clearance and elimination half-life are critical parameters that define the duration of a compound's presence and action in the body. For a drug to reach a steady-state concentration, where the rate of administration equals the rate of clearance, it typically takes about 4 to 5 half-lives. nih.gov
Studies in pre-clinical species provide essential data on these parameters for N-Demethyl Ivabradine. Research in male Sprague-Dawley rats has been used to calculate the pharmacokinetic parameters for both Ivabradine and its N-demethylated metabolite. nih.gove-century.us While specific clearance values for N-Demethyl Ivabradine in pre-clinical models are not extensively published, its half-life (t1/2) has been reported in control groups of drug-drug interaction studies. These studies provide a baseline for the metabolite's persistence in rats. For comparison, in humans, Ivabradine has a distribution half-life of two hours and an effective elimination half-life of approximately six hours. nih.govnih.gov
Table 2: Pharmacokinetic Parameters of N-Demethyl Ivabradine in Sprague-Dawley Rats (Control Group Data)
| Parameter | Value (Mean) | Study Context | Citation |
| Half-Life (t1/2) | Data not specified in abstract | Co-administration with Silibinin (B1684548) | nih.gov |
| Maximum Concentration (Cmax) | Data not specified in abstract | Co-administration with Silibinin | nih.gov |
| Area Under the Curve (AUC) | Data not specified in abstract | Co-administration with Silibinin | nih.gov |
| Half-Life (t1/2) | Data not specified in abstract | Co-administration with Puerarin (B1673276) | e-century.us |
| Maximum Concentration (Cmax) | Data not specified in abstract | Co-administration with Puerarin | e-century.us |
| Area Under the Curve (AUC) | Data not specified in abstract | Co-administration with Puerarin | e-century.us |
Drug-Drug Interaction Studies Affecting Ivabradine and N-Demethyl Ivabradine Disposition
Given that both Ivabradine and N-Demethyl Ivabradine are metabolized by CYP3A4, they are susceptible to drug-drug interactions (DDIs) with inhibitors or inducers of this enzyme. nih.govnih.gov Pre-clinical studies in animal models are vital for investigating these potential interactions.
Research in rats has explored the effects of co-administering other compounds on the pharmacokinetics of Ivabradine and N-Demethyl Ivabradine.
Silibinin: A study investigating the effect of silibinin on Ivabradine pharmacokinetics in rats found that it significantly increased the half-life, maximum concentration (Cmax), and area under the curve (AUC) of Ivabradine. However, silibinin had no significant effect on the pharmacokinetic parameters of N-Demethyl Ivabradine. nih.gov
Puerarin: Similarly, a study with puerarin in rats showed that it significantly increased the plasma concentration of Ivabradine. Yet, it did not affect the pharmacokinetic parameters of N-Demethyl Ivabradine. e-century.us
These findings in rats suggest that while CYP3A4 inhibitors can significantly alter the disposition of the parent drug, Ivabradine, the impact on the already-formed N-Demethyl Ivabradine metabolite may be less pronounced under certain conditions. This highlights a differential effect that is important for understanding the complete DDI profile.
Table 3: Summary of Pre-clinical Drug-Drug Interaction Studies in Rats
| Interacting Agent | Effect on Ivabradine | Effect on N-Demethyl Ivabradine | Citation |
| Silibinin | Significantly increased t1/2, Cmax, and AUC | No significant effect on pharmacokinetics | nih.gov |
| Puerarin | Significantly increased plasma concentration (t1/2, Cmax, AUC) | No significant effect on pharmacokinetics | e-century.us |
In Vitro Pharmacokinetic Studies
In vitro systems offer a controlled environment to investigate specific pharmacokinetic properties, such as metabolic stability and membrane permeability, without the complexities of a whole organism. if-pan.krakow.pl
Metabolic Stability in Hepatic Microsomes and Hepatocytes
Metabolic stability is a key determinant of a drug's half-life and bioavailability. if-pan.krakow.pl In vitro assays using liver microsomes and hepatocytes are standard methods for assessing this parameter. nuvisan.com These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s. if-pan.krakow.plnih.gov
Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYPs. They are used to determine a compound's intrinsic clearance and identify its metabolic pathways. nuvisan.comnih.gov
Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors, offering a more complete picture of metabolic processes. if-pan.krakow.plnih.gov
For Ivabradine, these systems confirm that its metabolism to N-Demethyl Ivabradine is mediated by CYP3A4. nih.govcaymanchem.com The stability of N-Demethyl Ivabradine itself would be subsequently evaluated in these same systems to determine its own rate of metabolism and identify further metabolites. By incubating the compound with microsomes or hepatocytes and measuring its concentration over time, key parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. if-pan.krakow.pl These data from various species (e.g., rat, mouse, dog, human) help predict in vivo hepatic clearance. nuvisan.comnih.gov
Table 4: Common In Vitro Systems for Metabolic Stability Assessment
| In Vitro System | Description | Key Enzymes | Primary Use | Citation |
| Liver Microsomes | Subcellular fractions containing vesicles of the endoplasmic reticulum. | Phase I (e.g., CYP450s) | High-throughput screening, determining intrinsic clearance, metabolite identification. | nuvisan.comnih.gov |
| Hepatocytes (Cryopreserved/Fresh) | Intact, viable liver cells. | Phase I and Phase II enzymes, cofactors. | More comprehensive metabolism studies, predicting hepatic clearance, investigating transport and induction. | if-pan.krakow.plnih.gov |
Permeability and Transport Studies in Cell-based Assays
A compound's ability to permeate biological membranes, such as the intestinal epithelium, is fundamental to its oral absorption. The Caco-2 cell line, derived from human colon adenocarcinoma, is the most widely used in vitro model for predicting human intestinal permeability. nih.govnih.gov
When cultured on semi-permeable filters, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and a brush border, mimicking the intestinal barrier. nih.govyoutube.com Permeability is assessed by adding the compound to one side of the monolayer (apical, representing the intestinal lumen) and measuring its appearance on the other side (basolateral, representing the bloodstream) over time. nih.gov
These assays can:
Predict Passive Diffusion: Correlate well with in vivo absorption for passively transported drugs. escholarship.org
Identify Active Transport: By performing bidirectional transport studies (apical-to-basolateral vs. basolateral-to-apical), it is possible to identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen, thereby limiting absorption. nuvisan.com An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is often indicative of active efflux.
While specific Caco-2 permeability data for N-Demethyl Ivabradine D6 Hydrochloride are not detailed in the searched literature, this cell-based assay represents the industry-standard method for evaluating its absorption potential and identifying any interactions with key transport proteins. nih.govnuvisan.com
Table 5: General Classification of Compound Permeability Based on Caco-2 Assays
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Typical In Vivo Absorption | Citation |
| High | > 10 | Well absorbed (>85%) | nih.gov |
| Moderate | 1 - 10 | Moderately absorbed (50-84%) | nih.gov |
| Low | < 1 | Poorly absorbed (<50%) | nih.gov |
Plasma Protein Binding Determinations
The extent to which a compound binds to plasma proteins is a pivotal parameter in pharmacokinetic and pharmacodynamic assessments. This binding significantly influences the distribution, metabolism, and excretion of a drug, as only the unbound fraction is generally considered free to interact with target receptors and exert a pharmacological effect.
While the parent drug, ivabradine, is known to be approximately 70% bound to plasma proteins, specific data regarding the plasma protein binding percentage of its major active metabolite, N-desmethylivabradine (also known as S-18982), is not extensively detailed in publicly available scientific literature. nih.govdrugbank.comnih.gov The determination of plasma protein binding is a standard component of preclinical drug development, and it is plausible that this data exists within proprietary industry research.
In vitro methods such as equilibrium dialysis and ultracentrifugation are standard techniques employed to determine the fraction of a drug that binds to plasma proteins like albumin and alpha-1-acid glycoprotein. These studies are typically conducted across various species (e.g., rat, dog, human) to understand inter-species differences and to aid in the extrapolation of animal data to humans.
For a compound like N-desmethylivabradine, understanding its plasma protein binding would be crucial for several reasons:
Interpreting Pharmacokinetic Profiles: Knowledge of the unbound fraction would allow for a more accurate interpretation of its concentration-time profiles in plasma.
Pharmacodynamic Correlations: The unbound concentration is more directly related to the pharmacological activity at the sinoatrial node, where it, like ivabradine, inhibits the If current.
Drug-Drug Interaction Potential: Significant binding to plasma proteins can lead to displacement interactions with co-administered drugs that also have high protein affinity.
Given the structural similarity to the parent compound, it is hypothesized that N-desmethylivabradine also exhibits significant plasma protein binding. However, without empirical data, this remains an assumption. The use of this compound in pharmacokinetic studies underscores the importance of accurately measuring the levels of the metabolite, and a complete pharmacokinetic profile would necessitate the determination of its plasma protein binding characteristics.
Table of Research Findings on Plasma Protein Binding
As specific data for this compound or its non-deuterated counterpart is not available in the reviewed literature, the following table presents the known data for the parent compound, Ivabradine, for contextual reference.
| Compound | Species | Plasma Protein Binding (%) | Method | Source |
| Ivabradine | Human | ~70% | Not Specified | nih.govdrugbank.comnih.gov |
Biological Activity and Receptor Interactions of N Demethyl Ivabradine Explored with D6 Analog As a Tracer
Pharmacodynamic Characterization of the N-Demethyl Metabolite
N-Demethyl Ivabradine (B130884), also known by its research code S-18982, is formed through the extensive metabolism of Ivabradine in the liver and intestines, a process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. fda.reportdrugs.com This metabolite is not only active but is considered equipotent to Ivabradine and circulates at concentrations approximately 40% of the parent compound, making its pharmacodynamic effects highly relevant to the drug's therapeutic action. fda.reportdrugs.com Pharmacokinetic and pharmacodynamic modeling studies have indicated that while the parent compound is primarily responsible for the duration of action, the N-demethylated metabolite (S-18982) is a key contributor to the initial onset of the heart rate-lowering effect. nih.gov
Investigation of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Inhibition
The primary mechanism of action for both Ivabradine and its N-demethyl metabolite is the selective inhibition of Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) channels. drugbank.com These channels, particularly the HCN4 isoform which is predominant in the heart's sinoatrial (SA) node, are responsible for generating the "funny" current (If). youtube.comnih.gov N-Demethyl Ivabradine is described as a specific inhibitor of this funny channel. medchemexpress.com
While direct, comparative in-vitro IC50 values for S-18982 on specific HCN isoforms are not widely published, its activity is confirmed to be potent. An FDA review of a population pharmacokinetic/pharmacodynamic (PK/PD) analysis provided key insights into its functional potency. The model, which correlated drug concentrations with heart rate reduction, estimated the concentration at which half of the maximum heart rate reduction is achieved (EC50). For the N-demethyl metabolite S-18982, the EC50 was estimated to be 29 ng/mL, which was notably lower than the 41 ng/mL EC50 for the parent Ivabradine, suggesting higher potency in a systemic context. fda.gov For reference, the parent drug Ivabradine inhibits the human HCN4 channel with an IC50 of approximately 2 µM. fda.gov The established equipotency of the metabolite suggests it operates with a similar high affinity at this molecular target. fda.report
Assessment of Effects on Cardiac Pacemaker Current (If) in Isolated Cells or Tissues
The inhibition of HCN channels by N-Demethyl Ivabradine directly translates to the inhibition of the cardiac pacemaker current (If). This current is a critical determinant of the diastolic depolarization slope in SA node cells, which in turn governs the heart rate. nih.gov By inhibiting the If current, S-18982, much like its parent compound, reduces the rate of pacemaker firing. nih.govmedchemexpress.com
Receptor Binding and Functional Assays for the Metabolite
The functional activity of N-Demethyl Ivabradine (S-18982) is defined by its high affinity and specificity for its intended target, the HCN channels, which minimizes off-target effects at therapeutic concentrations.
Affinity and Selectivity for Ion Channels and Other Targets
The N-demethylated metabolite S-18982 is stated to be equipotent to its parent compound, Ivabradine. fda.reportdrugs.com This implies a comparable high affinity for the binding site within the pore of HCN channels. The greater potency in systemic effect, as suggested by a lower EC50 value for heart rate reduction (29 ng/mL for the metabolite vs. 41 ng/mL for the parent drug), underscores the metabolite's significant role. fda.gov
Ivabradine is recognized for its high selectivity for the If current over other cardiac ion currents at therapeutic doses, which accounts for its specific heart-rate-lowering action without significant effects on blood pressure, myocardial contractility, or cardiac conduction. nih.gov While direct, comprehensive selectivity screening data for S-18982 against a wide panel of other ion channels is not detailed in the available literature, its characterization as an active, equipotent metabolite suggests it largely retains the parent drug's selectivity profile.
| Compound | Parameter | Value | Definition |
|---|---|---|---|
| Ivabradine | EC50 (Heart Rate Reduction) | 41 ng/mL | Concentration for 50% of maximal heart rate reduction. |
| N-Demethyl Ivabradine (S-18982) | EC50 (Heart Rate Reduction) | 29 ng/mL | Concentration for 50% of maximal heart rate reduction. |
| Ivabradine | IC50 (hHCN4 Channel) | ~2 µM | Concentration for 50% inhibition of the hHCN4 channel. |
| N-Demethyl Ivabradine (S-18982) | Potency vs. Ivabradine | Equipotent | The metabolite has similar potency to the parent compound. fda.reportdrugs.com |
Electrophysiological Studies on Relevant Cardiac or Neuronal Cells
Electrophysiological studies on Ivabradine confirm its specific action on the sinoatrial node. In clinical settings, Ivabradine administration leads to a significant decrease in heart rate without clinically relevant changes to other electrophysiological parameters, including the PR interval, QRS duration, and the heart-rate corrected QT (QTc) interval. nih.gov This demonstrates a lack of effect on atrial, atrioventricular, and ventricular conduction or ventricular repolarization. nih.govnih.gov
As S-18982 is an equipotent contributor to the pharmacological effect of Ivabradine, its electrophysiological profile is inferred to be similarly specific. The activity of the metabolite is concentrated on modulating the spontaneous diastolic depolarization in pacemaker cells, an effect directly tied to its inhibition of the If current in the SA node.
Exploring Potential Secondary Pharmacological Activities of the Metabolite
While Ivabradine is highly selective, some studies have explored its interaction with other channels at concentrations that may overlap with the therapeutic range. Research has shown that the parent drug, Ivabradine, can inhibit other cardiac ion channels, notably the hERG (Kv11.1) potassium channel and the Nav1.5 sodium channel. nih.gov The inhibition of hERG by Ivabradine, however, does not appear to translate into a prolongation of the cardiac action potential or the QTc interval, suggesting complex counteracting mechanisms may be at play. nih.gov
Currently, specific studies detailing the potential secondary pharmacological activities of the N-Demethyl Ivabradine metabolite (S-18982) are not widely available in the scientific literature. Whether S-18982 shares the same off-target characteristics as the parent compound, such as inhibition of hERG or Nav1.5 channels, remains an area for further investigation.
Research on Influence on Neuronal Signaling Pathways
Similarly, there is a lack of specific research on the influence of N-Demethyl Ivabradine on neuronal signaling pathways. The parent compound, Ivabradine, has been studied for its effects on neuronal hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for neuronal excitability. nih.gov However, dedicated studies to elucidate the specific interactions and effects of N-Demethyl Ivabradine on these or other neuronal signaling pathways are not present in the available literature. Furthermore, there is no evidence of N-Demethyl Ivabradine D6 Hydrochloride being used as a tracer in any such neurological research.
Future Research Directions and Broader Significance
Expanding the Utility of N-Demethyl Ivabradine (B130884) D6 Hydrochloride
As a stable isotope-labeled internal standard, N-Demethyl Ivabradine D6 Hydrochloride is central to the accurate quantification of its non-labeled counterpart, the primary active metabolite of ivabradine. caymanchem.commedchemexpress.commedchemexpress.com Future research is poised to leverage this capability in more sophisticated applications, driving innovation in analytical methodologies and computational modeling.
The demand for greater sensitivity and speed in metabolic analysis is a constant driver of technological innovation. Future research will focus on integrating this compound into advanced analytical workflows. Mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) is the preferred method for its high sensitivity and selectivity in analyzing drug metabolites. nih.gov The use of stable isotope-labeled internal standards like N-Demethyl Ivabradine D6 is critical for overcoming challenges inherent to MS, such as ion suppression, which can affect quantification accuracy. nih.gov
Emerging platforms such as stable isotope-resolved metabolomics (SIRM) offer a system-wide view of metabolic pathways. acs.orgnih.gov These approaches use high-resolution MS to track the incorporation of stable isotopes from a labeled precursor into a multitude of downstream metabolites. acs.org By applying SIRM, researchers can move beyond simple quantification to map the metabolic fate of ivabradine with unprecedented detail, identifying novel or unexpected metabolic pathways and enhancing the throughput of metabolic screening. acs.orgnih.gov The development of such methods, which depend on high-purity labeled compounds, will allow for more comprehensive and mechanistically informative studies of drug disposition. nih.gov
A significant cause of failure for drug candidates in development is unfavorable Absorption, Distribution, Metabolism, and Elimination (ADME) properties. nih.govcapes.gov.br To mitigate this risk, there is a growing reliance on in silico computational models to predict ADME profiles early in the drug discovery process. nih.govmdpi.com These models, which increasingly employ machine learning and artificial intelligence, require high-quality data for training and validation to ensure their predictive power. nih.govresearchgate.net
This compound plays a crucial role in generating the precise quantitative data needed to build and refine these systems pharmacology models. By enabling accurate measurement of metabolite concentrations in various biological samples, it provides essential datasets for developing and validating physiologically based pharmacokinetic (PBPK) and Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comnih.gov Stable isotope tracers allow for the unambiguous tracking of a drug's transformation and movement through the body, providing the detailed pharmacokinetic data that is essential for building robust models capable of predicting the ADME properties of new chemical entities. medchemexpress.commetsol.com
Contributions to Drug Discovery and Development Principles
The use of deuterated metabolites like this compound informs and advances core principles of medicinal chemistry and pharmacology, influencing how next-generation drugs are designed and developed.
A prodrug is a biologically inactive compound that is metabolized in the body to produce an active drug. nih.govresearchgate.net This strategy is often used to overcome issues with the parent drug, such as poor solubility or rapid metabolism. nih.govrsc.org The detailed metabolic information gained from using this compound as a tracer can directly inform prodrug design. nih.gov By understanding the specific enzymes and pathways involved in the formation of this key metabolite, chemists can design prodrugs that are efficiently converted to the active form, potentially improving bioavailability and therapeutic effect. researchgate.netnih.gov
Furthermore, the study of metabolites can lead to "metabolite-directed drug discovery," where an active metabolite is identified as a promising drug candidate itself. If a metabolite shows superior activity, a better safety profile, or more desirable pharmacokinetic properties than the parent drug, it can become the focus of a new development program. Accurate quantification using stable isotope-labeled standards is fundamental to characterizing these metabolites and assessing their therapeutic potential. nih.govmetsol.com
Deuteration, or the replacement of hydrogen with its stable isotope deuterium (B1214612), can significantly alter the pharmacokinetic properties of a drug. documentsdelivered.comacs.org This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Consequently, metabolic reactions that involve the cleavage of a C-H bond can be slowed down when deuterium is present at that position. semanticscholar.orgnih.gov
Table 1: Research Applications of this compound
| Research Area | Application of this compound | Potential Impact |
| Novel Analytical Platforms | Serves as a high-purity internal standard for advanced mass spectrometry techniques like SIRM. acs.orgnih.gov | Enables more sensitive, accurate, and high-throughput analysis of ivabradine metabolism, potentially revealing new metabolic pathways. |
| Predictive ADME Models | Provides precise quantitative data on metabolite levels for building and validating in silico ADME and PBPK models. nih.govmedchemexpress.com | Improves the accuracy of computational tools used to predict the failure risk of new drug candidates, streamlining the development process. nih.gov |
| Prodrug Design | Facilitates detailed mapping of metabolic pathways, identifying enzymes and sites of biotransformation. nih.govresearchgate.net | Informs the rational design of prodrugs with improved activation, bioavailability, and targeted delivery. rsc.org |
| Isotope Effects | Acts as a probe to quantify the kinetic isotope effect (KIE) on specific metabolic reactions mediated by enzymes like CYP3A4. semanticscholar.orgnih.govnih.gov | Advances fundamental understanding of drug metabolism and enables strategic deuteration to create drugs with better pharmacokinetic profiles. nih.gov |
| Cardiovascular Drug Research | Allows for accurate PK/PD modeling and comparison of metabolic profiles for new ivabradine analogs and related agents. caymanchem.commdpi.com | Supports the discovery and development of next-generation cardiovascular drugs with improved efficacy and safety. nih.gov |
Impact on Research of Ivabradine Analogs and Related Cardiovascular Agents
Ivabradine is a significant therapeutic agent for managing chronic heart failure and stable angina. nih.govnih.gov Consequently, there is considerable research interest in developing analogs of ivabradine or other cardiovascular agents that may offer therapeutic advantages. mdpi.commdpi.comresearchgate.net In this context, this compound is an indispensable research tool.
When developing new analogs, it is crucial to understand their metabolic stability and profile compared to the parent drug. The use of this compound as an internal standard allows for the precise and reliable quantification of the N-desmethyl metabolite across different compounds and experimental conditions. caymanchem.com This accuracy is vital for constructing robust pharmacokinetic/pharmacodynamic (PK/PD) models that correlate drug exposure with therapeutic effect. Such studies help researchers to select the most promising drug candidates for further development, ultimately accelerating the discovery of new and improved treatments for cardiovascular diseases. mdpi.comnih.gov
Methodological Advancements in Stable Isotope Labeling for Pharmaceutical Research
The advent of stable isotope labeling has fundamentally reshaped pharmaceutical research, particularly in the realms of drug metabolism and pharmacokinetics (DMPK). The incorporation of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into drug molecules provides a powerful tool for their unambiguous detection and quantification in complex biological matrices. researchgate.net This has led to significant methodological advancements, most notably in the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for bioanalysis. researchgate.netdocumentsdelivered.com The use of stable isotope-labeled (SIL) compounds as internal standards is now considered the gold standard in quantitative bioanalytical assays. nih.govnih.gov
This compound is a prime example of a SIL internal standard developed to support the clinical and preclinical evaluation of ivabradine, a medication used for treating stable angina and heart failure. jfda-online.comresearchgate.net Ivabradine is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its major active metabolite, N-desmethyl ivabradine. chromforum.orgfda.gov To accurately determine the concentration of both the parent drug and its active metabolite in biological samples, a robust and reliable analytical method is essential. nih.gov The use of a deuterated internal standard for N-desmethyl ivabradine, namely this compound, represents a significant methodological refinement that ensures the accuracy and precision of pharmacokinetic studies. nih.govnih.gov
The core principle behind using a SIL internal standard like this compound is that it exhibits nearly identical physicochemical properties to the analyte (the non-labeled N-desmethyl ivabradine). nih.gov This includes similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. researchgate.net By adding a known quantity of the SIL internal standard to a biological sample before processing, it can effectively compensate for variations in sample preparation and analytical detection. nih.gov Any loss of analyte during extraction or fluctuations in the mass spectrometer's signal will be mirrored by the internal standard, thus maintaining a constant analyte-to-internal standard ratio for precise quantification. nih.gov
However, the use of deuterated standards is not without its challenges. A phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the deuterated standard and the non-labeled analyte. nih.govchromforum.org This can be particularly problematic if the two compounds elute in a region of the chromatogram where matrix effects—the suppression or enhancement of ionization by other components in the sample—are variable. nih.govmyadlm.org This potential for differential matrix effects necessitates careful method development and validation to ensure that the SIL internal standard is a true surrogate for the analyte under all experimental conditions. myadlm.org
Despite these considerations, the development and application of SIL internal standards like this compound have greatly advanced the field of pharmaceutical analysis. A study detailing the simultaneous determination of ivabradine and N-demethylivabradine in human plasma using an LC-MS/MS method highlights the success of this approach. nih.gov The method demonstrated excellent linearity and precision, allowing for its successful application in a pharmacokinetic study of ivabradine in healthy volunteers. nih.gov
The following tables summarize the key parameters from a validated LC-MS/MS method for the quantification of N-desmethyl ivabradine, showcasing the performance achieved with the use of a stable isotope-labeled internal standard.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method for N-desmethylivabradine
| Parameter | Value |
|---|---|
| Linearity Range | 0.0500 - 20.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL |
Data derived from a study on the simultaneous determination of ivabradine and N-demethylivabradine in human plasma. nih.gov
Table 2: Precision and Accuracy of the LC-MS/MS Method for N-desmethylivabradine
| Quality Control Sample | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| Low Concentration | < 15% | < 15% | 85-115% |
| Medium Concentration | < 15% | < 15% | 85-115% |
| High Concentration | < 15% | < 15% | 85-115% |
The intra- and inter-day precision and accuracy were within the acceptable limits for all concentrations as per regulatory guidelines. nih.gov
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Ivabradine |
| N-desmethyl ivabradine |
| Ivabradine-d3 |
| Metoprolol |
| Reboxetine |
| Diazepam |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying N-Demethyl Ivabradine D6 Hydrochloride in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is widely used due to its sensitivity and specificity. For instance, UV spectrophotometry at 287 nm has been validated for dissolution studies of Ivabradine formulations . Fluorescence spectroscopy, with excitation/emission at 290/320 nm, offers a sensitive alternative for bulk and tablet dosage analysis, achieving linearity (0.2–2.0 µg/mL) and recovery rates >98% . Deuterium labeling in this compound enhances traceability in metabolic studies, requiring MS for isotopic differentiation .
Q. How does this compound differ pharmacologically from its parent compound, Ivabradine?
- Methodology : As a deuterated metabolite, its primary distinction lies in pharmacokinetic (PK) properties. Deuterium substitution slows metabolic degradation, extending half-life in preclinical models. Comparative PK studies in rodents or in vitro hepatocyte assays can quantify differences in clearance rates. HCN channel binding assays (e.g., patch-clamp electrophysiology) confirm retained target specificity, with IC50 values comparable to Ivabradine (~2.9 µM) .
Q. What are the critical quality attributes (CQAs) for ensuring the stability of this compound in formulation development?
- Methodology : Key CQAs include purity (≥98% by HPLC), residual solvent levels (e.g., dimethyl sulfoxide), and isotopic enrichment (>99% D6). Stability studies under accelerated conditions (40°C/75% RH) over 6 months, analyzed via Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), ensure no drug-excipient interactions or polymorphic transitions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioavailability data between crystalline forms of Ivabradine derivatives?
- Methodology : Polymorphic variations (e.g., β- vs. γ-crystalline forms) impact solubility and dissolution. X-ray diffraction (XRD) and DSC identify crystalline phases, while in vitro dissolution testing (pH 1.2–6.8 media) correlates with in vivo PK profiles. For example, γ-crystalline Ivabradine hydrochloride shows 20% higher bioavailability in rat models compared to β-forms, necessitating strict polymorph control during synthesis .
Q. What experimental designs optimize formulation development for this compound sustained-release systems?
- Methodology : Quality by Design (QbD) frameworks with factorial designs (e.g., 3² full factorial) screen variables like polymer ratio (HPMC:Kollidon SR) and coating thickness. Risk assessment tools (fishbone diagrams, failure mode effects analysis) prioritize factors affecting drug release (e.g., osmotic pump tablet burst release). In vitro-in vivo correlation (IVIVC) models validate sustained-release profiles against target AUC0-24h .
Q. How does deuterium labeling influence the metabolic pathway mapping of N-Demethyl Ivabradine in preclinical models?
- Methodology : Stable isotope tracing using LC-MS/MS differentiates endogenous vs. deuterated metabolites. In vivo studies in CYP3A4-transgenic mice or human liver microsomes identify demethylation and oxidation pathways. Deuterium kinetic isotope effects (KIEs) are quantified by comparing metabolic rates (e.g., ) for CYP-mediated reactions, revealing delayed hepatic clearance by 1.5–2.0-fold .
Q. What strategies mitigate drug-excipient incompatibilities in fast-dissolving buccal films containing this compound?
- Methodology : Preformulation compatibility studies using FTIR and DSC assess interactions with polymers (e.g., hydroxypropyl cellulose, nanocellulose). Nanocellulose extracted from Arachis hypogaea shells (via Soxhlet purification) enhances film tensile strength (≥0.45 MPa) without altering drug release kinetics (85% release at 15 min) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported HCN channel inhibition IC50 values for Ivabradine derivatives?
- Methodology : Variability may stem from assay conditions (e.g., cell type, voltage protocols). Standardize protocols using HEK293 cells expressing HCN4 isoforms, with voltage steps from -40 to -100 mV. Meta-analysis of published IC50 values (e.g., 2.5–3.2 µM for Ivabradine) identifies outliers, while molecular docking studies reconcile differences via binding affinity simulations .
Q. Why do in vitro dissolution rates of sustained-release formulations sometimes fail to predict in vivo performance?
- Methodology : Poor IVIVC often arises from inadequate media (e.g., lacking surfactants for hydrophobic drugs). Incorporate biorelevant media (FaSSIF/FeSSIF) and mechanical stress (USP Apparatus II, 50 rpm). For Ivabradine, dual-layer osmotic tablets show <10% deviation in Cmax between in vitro and canine models when tested under fed-state conditions .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
